(2,4,6-trifluorophenyl)methanethiol
Description
(2,4,6-trifluorophenyl)methanethiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Properties
CAS No. |
1646537-18-9 |
|---|---|
Molecular Formula |
C7H5F3S |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2,4,6-trifluorophenyl)methanethiol |
InChI |
InChI=1S/C7H5F3S/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI Key |
INVBVYXYGWBTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CS)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trifluorophenyl)methanethiol typically involves the introduction of a thiol group to a trifluorophenyl precursor. One common method involves the reaction of 2,4,6-trifluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trifluorophenyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiolate anions.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Organofluorine Compounds : The compound serves as a precursor for synthesizing more complex organofluorine derivatives due to its unique functional groups.
Biology
- Antimicrobial Activity : Research indicates that (2,4,6-trifluorophenyl)methanethiol exhibits significant antimicrobial properties against various pathogens. For example:
| Pathogen Type | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
The mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as:
- Induction of oxidative stress.
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of apoptotic pathways via caspase activation.
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug synthesis targeting various diseases. Case studies highlight its efficacy in reducing cell viability in cancer cell lines at concentrations above 25 µM after 48 hours of treatment.
Anticancer Activity Case Study
A peer-reviewed study investigated the effects of this compound on human breast cancer cell lines. The findings revealed a significant reduction in cell viability and an increase in apoptotic cells as confirmed by flow cytometry analysis.
Antimicrobial Efficacy Case Study
Another study assessed the compound's antimicrobial efficacy against multi-drug resistant E. coli. The results demonstrated a substantial reduction in bacterial load in vitro, suggesting its potential as a lead candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2,4,6-trifluorophenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-trifluorophenyl)methanol
- (2,4,6-trifluorophenyl)acetic acid
- (2,4,6-trifluorophenyl)amine
Uniqueness
(2,4,6-trifluorophenyl)methanethiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
(2,4,6-Trifluorophenyl)methanethiol is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C7H6F3S
- Molecular Weight : 192.19 g/mol
- Structure : The compound features a trifluoromethyl-substituted phenyl ring attached to a thiol group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar thiol functionalities exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain thiophenolic derivatives possess significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Thiophenolic Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | MSSA |
| Thiophenol | 32 | MSSA |
| p-Chloroaniline | 4 | MRSA |
Note: TBD indicates that specific data for this compound's MIC is currently unavailable.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of fluorine atoms significantly enhances the lipophilicity and overall biological activity of compounds. The trifluoromethyl group at the para position has been shown to increase stability and potency against various pathogens .
Key Findings:
- Fluorination Impact : Increasing the number of fluorine atoms correlates with enhanced antimicrobial activity.
- Distance from Functional Groups : The spatial arrangement between the phenyl ring and the sulfur atom plays a crucial role in determining the antibacterial efficacy .
Case Studies
- Microtubule Stabilization : Recent studies have indicated that compounds similar to this compound may stabilize microtubules in neuronal cells. This stabilization is crucial for maintaining cellular structure and function, particularly in neurodegenerative conditions .
- CXCR4 Modulation : The compound's potential in modulating chemokine receptors has been explored. Inhibitors targeting the CXCR4 receptor showed promise in reducing cell migration associated with cancer metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
